molecular formula C16H9Cl2NO2 B11688367 (4Z)-4-(2,4-Dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 59698-66-7

(4Z)-4-(2,4-Dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11688367
CAS No.: 59698-66-7
M. Wt: 318.2 g/mol
InChI Key: YUIUWELOZNYHNL-ZSOIEALJSA-N
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Description

(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a phenyl group, and an oxazolone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with modified properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxazolones.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one
  • (4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-ethyl-4,5-dihydro-1,3-oxazol-5-one
  • (4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-isopropyl-4,5-dihydro-1,3-oxazol-5-one

Uniqueness

The uniqueness of (4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one lies in its specific structural features, such as the presence of both dichlorophenyl and phenyl groups, which may contribute to its distinct biological activities and chemical reactivity

Properties

CAS No.

59698-66-7

Molecular Formula

C16H9Cl2NO2

Molecular Weight

318.2 g/mol

IUPAC Name

(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H9Cl2NO2/c17-12-7-6-11(13(18)9-12)8-14-16(20)21-15(19-14)10-4-2-1-3-5-10/h1-9H/b14-8-

InChI Key

YUIUWELOZNYHNL-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2

Origin of Product

United States

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